3-(2-(Allylthio)ethyl)thietane1,1-dioxide
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Overview
Description
3-(2-(Allylthio)ethyl)thietane1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a thietane ring, which is a four-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Allylthio)ethyl)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired thietane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Allylthio)ethyl)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the allylthio group or the thietane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Sodium phenolates and thiophenolate are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(Allylthio)ethyl)thietane1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its antidepressant activity, showing comparable effects to imipramine in animal models.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 3-(2-(Allylthio)ethyl)thietane1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the allylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylsulfanylthietane-1,1-dioxide
- 3-Aryloxythietane-1,1-dioxide
- 5-Aryloxy-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole
Uniqueness
3-(2-(Allylthio)ethyl)thietane1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential therapeutic applications, particularly in the field of antidepressant research .
Properties
IUPAC Name |
3-(2-prop-2-enylsulfanylethyl)thietane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c1-2-4-11-5-3-8-6-12(9,10)7-8/h2,8H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNRCPAGAHUTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCCC1CS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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